N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with other functional groups. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include refluxing in organic solvents such as 1-propanol, with the addition of catalysts like azobisisobutyronitrile (AIBN) and hypophosphorous acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity. This compound may inhibit certain signaling pathways, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different functional groups.
(S)-(–)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]acetamide: A compound with potent biological activity.
Uniqueness
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C25H28N4O4 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-29-21-12-17(32-2)13-23(33-3)19(21)14-22(29)25(31)27-11-9-24(30)26-10-8-16-15-28-20-7-5-4-6-18(16)20/h4-7,12-15,28H,8-11H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
IGWMGTGRNCEPCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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